3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
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Overview
Description
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. For example, it may inhibit microbial growth by interfering with the synthesis of essential biomolecules or by disrupting cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Contains a fused benzene and thiazole ring, known for its anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXWWDGEMQMCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-66-5 |
Source
|
Record name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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